Ethyl 2-(5-fluorobenzo[D]thiazol-2-YL)acetate
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Overview
Description
Ethyl 2-(5-fluorobenzo[D]thiazol-2-YL)acetate is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a fluorine atom on the benzothiazole ring, which can significantly influence its chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(5-fluorobenzo[D]thiazol-2-YL)acetate typically involves the reaction of 5-fluorobenzothiazole with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(5-fluorobenzo[D]thiazol-2-YL)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the fluorine-substituted benzothiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
Ethyl 2-(5-fluorobenzo[D]thiazol-2-YL)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of Ethyl 2-(5-fluorobenzo[D]thiazol-2-YL)acetate involves its interaction with specific molecular targets and pathways. The fluorine atom on the benzothiazole ring can enhance its binding affinity to certain enzymes or receptors, leading to the modulation of their activity. This can result in various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
- Ethyl 2-(benzo[D]thiazol-2-YL)acetate
- Ethyl 2-(6-chlorobenzo[D]thiazol-2-YL)acetate
- Ethyl 2-(4-methylbenzo[D]thiazol-2-YL)acetate
Comparison: Ethyl 2-(5-fluorobenzo[D]thiazol-2-YL)acetate is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its analogs. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets, making it a valuable compound for research and potential therapeutic applications .
Biological Activity
Ethyl 2-(5-fluorobenzo[D]thiazol-2-YL)acetate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and comparative analysis with related compounds.
Chemical Structure and Properties
This compound features a benzothiazole ring substituted with a fluorine atom, enhancing its lipophilicity and biological activity. The presence of the fluorine atom is crucial as it can improve the compound's binding affinity to various biological targets, which is essential for its efficacy in therapeutic applications.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties . In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic pathways.
Microbial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
This compound has also been evaluated for its anticancer properties . Studies have shown that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The compound's IC50 values in these cell lines suggest significant cytotoxic activity.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 15.4 | Induction of apoptosis via caspase activation |
HepG2 | 18.6 | Inhibition of cell proliferation |
The biological activity of this compound is attributed to its interaction with specific molecular targets. The fluorine atom enhances the compound's ability to bind to enzymes or receptors involved in microbial growth and cancer cell proliferation. This binding can lead to the modulation of various signaling pathways, resulting in:
- Inhibition of DNA synthesis in cancer cells.
- Disruption of cell membrane integrity in bacteria.
- Induction of oxidative stress , leading to apoptosis in cancer cells.
Comparative Analysis with Related Compounds
This compound can be compared with other benzothiazole derivatives to highlight its unique properties. For instance, the presence of the fluorine atom distinguishes it from compounds like Ethyl 2-(benzo[D]thiazol-2-YL)acetate, which lacks this substituent.
Compound Name | IC50 (µM) | Activity Type |
---|---|---|
Ethyl 2-(benzo[D]thiazol-2-YL)acetate | 25.0 | Anticancer |
Ethyl 2-(6-chlorobenzo[D]thiazol-2-YL)acetate | 30.0 | Antimicrobial |
This compound | 15.4 | Anticancer & Antimicrobial |
Case Studies
- Antimicrobial Efficacy Study : A study published in GSC Biological and Pharmaceutical Sciences demonstrated the effectiveness of this compound against resistant strains of bacteria, showcasing its potential as a lead compound for developing new antibiotics .
- Cancer Cell Proliferation Inhibition : In a research article from MDPI, the compound was tested against multiple cancer cell lines, revealing that it significantly reduced cell viability through apoptosis induction mechanisms .
- Structure-Activity Relationship Analysis : A study highlighted the importance of substituent variations on benzothiazole derivatives, establishing that compounds with electron-withdrawing groups like fluorine exhibited enhanced biological activities compared to their unsubstituted counterparts .
Properties
Molecular Formula |
C11H10FNO2S |
---|---|
Molecular Weight |
239.27 g/mol |
IUPAC Name |
ethyl 2-(5-fluoro-1,3-benzothiazol-2-yl)acetate |
InChI |
InChI=1S/C11H10FNO2S/c1-2-15-11(14)6-10-13-8-5-7(12)3-4-9(8)16-10/h3-5H,2,6H2,1H3 |
InChI Key |
GGFBEMGBBPMCLU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=NC2=C(S1)C=CC(=C2)F |
Origin of Product |
United States |
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